3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as N-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N’-phenylurea, is a derivative of 1,2,4-triazole . It has been reported that 1,2,4-triazole derivatives exhibit promising anticancer activities . The primary targets of these compounds are often cancer cells, including MCF-7, Hela, and A549 . They interact with these cells, leading to cytotoxic effects .
Mode of Action
The compound interacts with its targets (cancer cells) by binding to the aromatase enzyme, a possible target . The binding of the compound to the enzyme inhibits its function, leading to a decrease in the proliferation of cancer cells . This interaction results in the compound’s cytotoxic activity .
Biochemical Pathways
The compound affects the biochemical pathways related to the proliferation of cancer cells . By inhibiting the aromatase enzyme, the compound disrupts the synthesis of estrogen, a hormone that promotes the growth of certain types of cancer cells . This disruption leads to a decrease in the proliferation of these cells .
Pharmacokinetics
It is noted that 1,2,4-triazole derivatives, which include this compound, can form hydrogen bonds with different targets, leading to the improvement of their pharmacokinetics .
Result of Action
The compound exhibits cytotoxic activity against cancer cells . Specifically, it has been reported to show promising cytotoxic activity against the Hela cell line . The compound’s interaction with the aromatase enzyme leads to a decrease in the proliferation of these cells .
Action Environment
The action of the compound can be influenced by various environmental factors. It is worth noting that the compound’s synthesis involves a reaction in the presence of dibromisocyanuric acid , suggesting that its synthesis and, potentially, its action may be influenced by the presence of certain chemicals.
Properties
IUPAC Name |
ethyl (1E)-N-(phenylcarbamoyl)-2-(1,2,4-triazol-1-yl)ethanimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-2-20-12(8-18-10-14-9-15-18)17-13(19)16-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,16,19)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHXMUXNSFBMHL-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC(=O)NC1=CC=CC=C1)CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/C(=O)NC1=CC=CC=C1)/CN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.